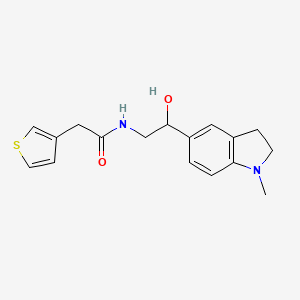

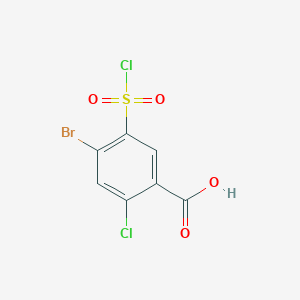

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or roles, if known.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bonding, its stereochemistry (if applicable), and any interesting or unusual features of its structure.Chemical Reactions Analysis

This would involve a discussion of any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and related compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. These compounds form protective layers on the metal surface, reducing corrosion rates significantly. The behavior of these inhibitors is mixed, involving both physical adsorption and chemical interactions, as evidenced by gravimetric, electrochemical, SEM, and computational studies (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Compounds containing the 1,3,4-oxadiazole unit have been synthesized and shown to exhibit significant photoluminescent properties. A series of cholesteryl and methyl benzoate derivatives with 1,3,4-oxadiazole and alkoxyphenyl groups displayed cholesteric and nematic/smectic A mesophases, respectively. These compounds, particularly when dissolved in chloroform, demonstrated strong blue fluorescence emissions, suggesting their potential applications in photoluminescent materials and optical devices (Han, Wang, Zhang, & Zhu, 2010).

Antimicrobial and Antitubercular Activity

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, especially those incorporating isopropyl thiazole and sulfonyl groups, have shown moderate to significant activity against bacterial and fungal strains. Additionally, some derivatives displayed excellent antitubercular properties when tested against Mycobacterium tuberculosis H37Rv, highlighting their potential as therapeutic agents in combating infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Anticancer Potential

A novel series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been identified as potential apoptosis inducers, exhibiting promising activity against breast and colorectal cancer cell lines. These compounds, through inducing apoptosis and cell cycle arrest, have shown in vivo activity in tumor models. Their mechanism of action involves targeting TIP47, an IGF II receptor binding protein, suggesting their potential as anticancer agents (Zhang et al., 2005).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown that some of these compounds possess antiviral activity against the tobacco mosaic virus. This highlights the potential of 1,3,4-oxadiazole and related derivatives in the development of new antiviral agents (Chen et al., 2010).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

Zukünftige Richtungen

This would involve a discussion of areas for future research or development involving the compound, such as potential new syntheses, reactions, or applications.

I hope this general information is helpful, and I encourage you to seek out more specific information from appropriate resources or experts.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUNXRFENNSWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)

![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)